AJI-9561
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Overview
Description
(2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- is a complex organic compound that belongs to the class of bibenzoxazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The unique structure of this compound, featuring both carboxylic acid and hydroxyphenyl groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzoxazole derivatives with carboxylic acid precursors under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using automated systems. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography could be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
(2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxyphenyl)-
- (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-methylphenyl)-
Uniqueness
The presence of both the hydroxy and methyl groups in (2,4’-Bibenzoxazole)-4-carboxylic acid, 2’-(2-hydroxy-6-methylphenyl)- distinguishes it from other similar compounds. These functional groups can significantly influence its chemical reactivity, biological activity, and physical properties.
Properties
CAS No. |
339300-34-4 |
---|---|
Molecular Formula |
C22H14N2O5 |
Molecular Weight |
386.36 |
IUPAC Name |
2-[2-(2-hydroxy-6-methylphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C22H14N2O5/c1-11-5-2-8-14(25)17(11)21-24-18-12(6-3-9-15(18)29-21)20-23-19-13(22(26)27)7-4-10-16(19)28-20/h2-10,25H,1H3,(H,26,27) |
InChI Key |
OKZZJMABRRSZAW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)O)C2=NC3=C(C=CC=C3O2)C4=NC5=C(C=CC=C5O4)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AJI-9561; AJI 9561; AJI9561 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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